molecular formula C9H6Cl2O3 B8512976 2-Acetoxy-5-chlorobenzoyl chloride

2-Acetoxy-5-chlorobenzoyl chloride

Cat. No.: B8512976
M. Wt: 233.04 g/mol
InChI Key: YQWHRHOJSFLPDD-UHFFFAOYSA-N
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Description

2-Acetoxy-5-chlorobenzoyl chloride is a useful research compound. Its molecular formula is C9H6Cl2O3 and its molecular weight is 233.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

(2-carbonochloridoyl-4-chlorophenyl) acetate

InChI

InChI=1S/C9H6Cl2O3/c1-5(12)14-8-3-2-6(10)4-7(8)9(11)13/h2-4H,1H3

InChI Key

YQWHRHOJSFLPDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)Cl

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetoxy-5-chlorobenzoyl chloride, and how can reaction progress be monitored?

  • Synthesis : A common approach involves chlorination of 2-acetoxy-5-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux in inert solvents like dichloromethane or chloroform . The reaction typically requires anhydrous conditions to prevent hydrolysis.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC) can track the disappearance of the starting material. Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of the acyl chloride group (C=O stretch at ~1770 cm⁻¹) .

Q. How should this compound be purified, and what are the critical purity criteria?

  • Purification : Distillation under reduced pressure (e.g., 80–100°C at 10–15 mmHg) is recommended to isolate the compound. Recrystallization from dry hexane or toluene may improve purity .
  • Purity Criteria :

  • HPLC : ≥98% purity with a single peak.
  • NMR : Absence of residual solvent peaks (e.g., DCM at δ 5.32 ppm in ¹H NMR) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the acetyl methyl group (δ ~2.3 ppm in ¹H NMR) and the benzoyl carbonyl (δ ~165 ppm in ¹³C NMR). Aromatic protons appear as a multiplet between δ 7.0–8.0 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 232.5 (calculated for C₉H₆Cl₂O₃) .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis and side reactions during synthesis?

  • Moisture Control : Use rigorously dried solvents and a nitrogen/argon atmosphere. Molecular sieves (3Å) can absorb trace water .
  • Side Reactions : Hydrolysis to 2-acetoxy-5-chlorobenzoic acid is common. Quenching excess SOCl₂ with anhydrous dimethylformamide (DMF) or triethylamine minimizes side products .

Q. What strategies optimize regioselective acylation using this compound in complex substrates?

  • Catalytic Methods : Use Lewis acids like ZnCl₂ or Sc(OTf)₃ to enhance electrophilicity of the acyl chloride group .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the benzoyl chloride moiety over the acetoxy group .

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